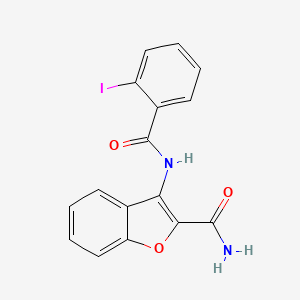![molecular formula C14H20ClNO B2396331 (1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride CAS No. 2470279-99-1](/img/structure/B2396331.png)
(1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride is not fully understood. However, it is believed to act on the central nervous system by increasing the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine. This increase in neurotransmitter levels is thought to be responsible for the compound's anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that (1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride has various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, which can lead to improved mood and reduced anxiety. Additionally, this compound has been shown to have antioxidant properties, which can help protect against oxidative damage in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride in lab experiments is its potential use as a drug for the treatment of neurological disorders. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on (1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride. One area of interest is the development of new drugs based on this compound for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as cancer research and drug delivery systems.
Conclusion:
In conclusion, (1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride is a chemical compound that has significant potential applications in scientific research. Its anxiolytic and antidepressant effects make it a promising candidate for drug development, and its antioxidant properties can help protect against oxidative damage in the body. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Synthesis Methods
The synthesis of (1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride involves several steps. The first step is the conversion of 1,3-cyclohexadiene to 1,3-cyclohexadiene epoxide using peroxyacetic acid. The epoxide is then reacted with phenylmagnesium bromide to form the corresponding alcohol, which is further transformed into the amine using lithium aluminum hydride. The final step involves the formation of the hydrochloride salt.
Scientific Research Applications
(1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride has various potential applications in scientific research. One of the main areas of interest is its potential use as a drug for the treatment of various neurological disorders such as depression and anxiety. Studies have shown that this compound has anxiolytic and antidepressant effects, making it a promising candidate for drug development.
properties
IUPAC Name |
(1S,3S,5R,6R)-3-phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c15-14-7-11-6-12(8-13(11)14)16-9-10-4-2-1-3-5-10;/h1-5,11-14H,6-9,15H2;1H/t11-,12+,13-,14-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCRKZJBDVQWMN-TWPGKBSFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2CC1OCC3=CC=CC=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@@H]2C[C@H]1OCC3=CC=CC=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2396253.png)
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2396254.png)

![N-phenyl-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2396258.png)





![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2396266.png)

